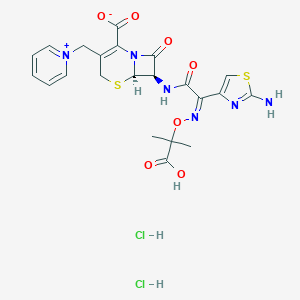

C22H24Cl2N6O7S2

Description

Structure

2D Structure

Properties

CAS No. |

73547-70-3 |

|---|---|

Molecular Formula |

C22H24Cl2N6O7S2 |

Molecular Weight |

619.5 g/mol |

IUPAC Name |

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-2-carboxy-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate;dihydrochloride |

InChI |

InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13-;;/t14-,18-;;/m1../s1 |

InChI Key |

JLZLIGALAZXURA-ZYMGEXDGSA-N |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |

Pictograms |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Significance of Ceftazidime in Advanced Antimicrobial Research

Ceftazidime (B193861) is a semi-synthetic, broad-spectrum, third-generation cephalosporin (B10832234) antibiotic. drugbank.com Its primary significance in advanced antimicrobial research lies in its potent activity against a wide array of Gram-negative bacteria, including the notoriously difficult-to-treat Pseudomonas aeruginosa. drugbank.comwikipedia.org This has made it an essential tool in studying resistance mechanisms and a benchmark for the development of new antibiotics. pmarketresearch.com The rise of multidrug-resistant (MDR) pathogens has further amplified the importance of ceftazidime, not only as a therapeutic agent but also as a molecular scaffold for creating next-generation antibiotics. pmarketresearch.commdpi.com

The combination of ceftazidime with novel β-lactamase inhibitors, such as avibactam, has become a focal point of contemporary research. xiahepublishing.com This combination therapy, known as ceftazidime-avibactam (CZA), is designed to overcome certain bacterial resistance mechanisms, specifically the production of β-lactamase enzymes that can inactivate many cephalosporins. xiahepublishing.comdovepress.com Research into CZA provides critical insights into enzyme inhibition and the dynamics of antibiotic potentiation, paving the way for strategies to combat formidable pathogens like carbapenem-resistant Enterobacteriaceae (CRE). xiahepublishing.commdpi.com

Furthermore, the study of resistance to ceftazidime itself offers a window into the complex and evolving nature of bacterial defense. Researchers investigate various resistance mechanisms, including the production of extended-spectrum β-lactamases (ESBLs), alterations in penicillin-binding proteins (PBPs), changes in outer membrane permeability, and the activity of efflux pumps. sterimaxinc.comagriculturejournals.cz Understanding these mechanisms at a molecular level is crucial for designing new drugs that can evade or overcome them. plos.orgfrontiersin.org

Historical Context of Cephalosporin Development and Ceftazidime S Distinct Position

The journey of cephalosporins began with the discovery of the fungus Acremonium, previously known as Cephalosporium, by the Italian scientist Giuseppe Brotzu in 1945. nih.govwikipedia.org This led to the isolation of cephalosporin (B10832234) C, a compound with modest antibacterial activity. nih.gov The subsequent era of semisynthetic cephalosporins, beginning in the 1960s, involved chemical modifications to the core 7-aminocephalosporanic acid (7-ACA) structure, leading to the development of successive "generations" of these antibiotics. wikipedia.orgresearchgate.net

Each generation of cephalosporins generally expanded the spectrum of activity against Gram-negative bacteria. wikipedia.org First-generation cephalosporins were primarily active against Gram-positive bacteria. nih.gov The second generation showed improved activity against Gram-negative organisms. nih.gov The third-generation cephalosporins, which include ceftazidime (B193861), represented a significant leap forward in the late 1970s and early 1980s. researchgate.net

Ceftazidime, approved by the FDA on July 19, 1985, distinguished itself within the third generation due to its exceptional activity against Pseudomonas aeruginosa, a feature not shared by all members of its class. drugbank.comnih.gov This unique attribute solidified its position as a critical agent for treating severe hospital-acquired infections. pmarketresearch.com Unlike some of its predecessors, ceftazidime demonstrated enhanced stability against many β-lactamase enzymes produced by Gram-negative bacteria. wikipedia.org

Fundamental Structural Elements of Ceftazidime Dihydrochloride for Academic Investigation

Elucidation of Synthetic Routes to Ceftazidime Dihydrochloride

The industrial production of Ceftazidime dihydrochloride predominantly relies on a semi-synthetic approach, starting from a readily available fermentation product.

Utilization of 7-Aminocephalosporanic Acid (7-ACA) as a Precursor Molecule

The foundational starting material for the synthesis of Ceftazidime is 7-aminocephalosporanic acid (7-ACA). google.comsigmaaldrich.com 7-ACA is a core chemical intermediate derived from the hydrolysis of cephalosporin C, which is produced via fermentation of the fungus Acremonium chrysogenum. This key precursor provides the essential bicyclic β-lactam structure, known as the cephem nucleus, upon which the characteristic side chains of Ceftazidime are chemically grafted. google.com The general strategy involves the modification of both the 3-position and the 7-position of the 7-ACA molecule to arrive at the final Ceftazidime structure. google.com

Detailed Analysis of Key Chemical Transformations in Ceftazidime Synthesis

The conversion of 7-ACA to Ceftazidime dihydrochloride involves a series of critical chemical reactions, each requiring precise control of conditions to ensure high yield and purity. patsnap.comgoogle.com

To facilitate the desired chemical modifications and prevent unwanted side reactions, the amino and carboxyl groups of 7-ACA are first protected. google.com This is typically achieved through a silanization reaction, where a silylating agent such as hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane is used. google.com This step forms a silylated intermediate, rendering the carboxyl group and the amino group at the 7-position temporarily unreactive. google.com

Following protection, an iodo reaction is carried out. google.com Iodotrimethylsilane (TMSI) is introduced to react with the silylated 7-ACA. google.com This reaction is crucial for activating the 3-position of the cephem nucleus, preparing it for the subsequent introduction of the pyridinium group. google.com

With the 3-position activated, the next key transformation is the introduction of the side chain at the 7-position via an acylation reaction. google.com This involves reacting the intermediate with an activated form of the Ceftazidime side-chain acid. google.com The specific side chain for Ceftazidime is (6R,7R)-7-[2-(2-aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]cephalosporanic acid. This acylation step is often carried out in the presence of a coupling agent and a suitable solvent system, such as dichloromethane (B109758) and methanol (B129727), to facilitate the formation of the amide bond. google.com Triethylamine is often used as a base to control the pH and prevent the degradation of the β-lactam ring during this process. The reaction ultimately yields the Ceftazidime tert-butyl ester. google.com

The final steps in the synthesis involve the deprotection of the carboxyl group and the formation of the dihydrochloride salt. The Ceftazidime tert-butyl ester is subjected to hydrolysis, often using a mixture of formic acid and hydrochloric acid, to remove the tert-butyl protecting group. google.com Following hydrolysis, the crude Ceftazidime is purified. This is typically achieved through crystallization by adding a solvent like acetone, which causes the Ceftazidime dihydrochloride to precipitate out of the solution. google.compatsnap.com The resulting crystalline solid is then filtered, washed, and dried to yield the final product. patsnap.com

Optimization Strategies for Reaction Yield and Product Purity in Industrial and Laboratory Settings

Continuous efforts are made to optimize the synthesis of Ceftazidime dihydrochloride to enhance yield, reduce costs, and improve the purity of the final product. Key areas of optimization include:

Reaction Conditions: Fine-tuning reaction parameters such as temperature, reaction time, and the molar ratio of reactants is crucial. For instance, controlling the temperature during the iodo reaction and acylation steps can minimize the formation of by-products. google.commdpi.com

Solvent Systems: The choice of solvents for reactions and crystallization plays a significant role in both reaction efficiency and the purity of the isolated product. mdpi.com For example, using a mixed solvent system of an organic solvent and water during the final crystallization step can improve the purity of the Ceftazidime intermediate. google.com

Catalysts: The use of specific catalysts, such as xylidine (B576407) in the reaction with trimethylchlorosilane and iodotrimethylsilane, can improve reaction rates and yields. google.com

Purification Techniques: Advanced purification methods, including the use of different crystallization techniques and washing solvents, are employed to remove impurities effectively. mdpi.com The selection of the appropriate solvent and temperature for recrystallization is a critical factor in achieving high purity. mdpi.com

Table 1: Key Reactants and Intermediates in Ceftazidime Synthesis

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 7-Aminocephalosporanic Acid (7-ACA) | Starting Precursor | google.comsigmaaldrich.com |

| Hexamethyldisilazane (HMDS) | Silylating Agent | google.com |

| Trimethylchlorosilane | Silylating Agent | google.com |

| Iodotrimethylsilane (TMSI) | Iodinating Agent | google.com |

| Pyridine (B92270) | Reactant for 3-position modification | google.com |

| Ceftazidime active ester | Side-chain precursor | google.com |

| Triethylamine | Base in acylation | |

| Formic Acid | Hydrolysis agent | google.com |

| Hydrochloric Acid | Hydrolysis and salt formation | google.com |

| Acetone | Crystallization solvent | patsnap.com |

| Ceftazidime tert-butyl ester | Intermediate | google.com |

Table 2: Optimized Reaction Conditions for Key Synthetic Steps

| Reaction Step | Parameter | Optimized Condition | Benefit | Reference |

|---|---|---|---|---|

| Silanization | Temperature | 40-50 °C | Optimal for Compound 1 formation | google.com |

| Iodide Reaction | Temperature | 12-15 °C | Optimal for Compound 2 formation | google.com |

| Pyridine Reaction | Temperature | 3-5 °C | Optimal for Compound 3 formation | google.com |

| Acylation | Temperature | 0-5 °C | Prevents β-lactam ring degradation | |

| Hydrolysis | Reaction Time | Until residual ester ≤0.5% | Ensures complete reaction | google.com |

Rational Design and Synthesis of Novel Ceftazidime Derivatives

The rational design of novel ceftazidime derivatives is a focused area of medicinal chemistry research. The primary objectives of these synthetic endeavors are to overcome challenges such as limited acid stability and to modulate the molecule's physicochemical properties for specific research applications. researchgate.netrdd.edu.iq By strategically modifying the ceftazidime scaffold, researchers aim to create new chemical entities with altered characteristics, such as improved transport across biological membranes or enhanced stability under various conditions. mdpi.comresearchgate.net

Approaches to Chemical Modification (e.g., Schiff bases, amide linkages)

Chemical modification of the ceftazidime molecule has been explored through several synthetic routes, with the formation of Schiff bases and amide linkages being prominent strategies. These approaches leverage reactive sites on the ceftazidime molecule that are distant from the core β-lactam ring, allowing for derivatization while aiming to preserve the fundamental antibacterial pharmacophore. mdpi.com

Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl group from an aldehyde or ketone. rdd.edu.iq In the context of ceftazidime, the primary amino group on the 2-aminothiazole ring serves as a key site for this modification.

Direct Schiff Base Formation: Simple Schiff bases have been synthesized by reacting ceftazidime with aldehydes, such as benzaldehyde (B42025) or thiophene-2-carbaldehyde (B41791), in an ethanolic solution. researchgate.net1web.ro The reaction mixture is typically refluxed to drive the formation of the imine bond (-C=N-). 1web.ro

Complex Schiff Bases: More complex derivatives have been created by first linking ceftazidime to amino acids, like L-lysine, and then forming a Schiff base on the newly introduced amino group. researchgate.net This multi-step process creates larger, more complex molecules with potentially different physicochemical profiles.

Metal Complexation: Further derivatization of ceftazidime Schiff bases has been achieved through coordination with metal ions. For instance, a Schiff base derived from ceftazidime and thiophene-2-carbaldehyde was reacted with Co(II) and Ni(II) salts to form octahedral metal complexes, demonstrating a method for creating metallo-derivatives. 1web.ro

Amide Linkages

The formation of amide bonds is another versatile strategy for creating ceftazidime derivatives. This can be achieved by targeting either the carboxyl group on the ceftazidime side chain or by modifying other functional groups to introduce an amide link.

Amino Acid Conjugation: Ceftazidime has been linked with amino acids such as L-lysine and di-lysine via amide bonds. researchgate.net The synthesis is designed with the goal of potentially targeting amino acid and dipeptide transport systems. researchgate.netrdd.edu.iq

Side-Chain Amidation: A common approach involves the amidation of the carboxylic acid on the side chain, which is distant from the β-lactam warhead. mdpi.com In one study, 18 different hydrophobic, hydrophilic, and mucus-binding motifs were attached to this position using standard amidation chemistry to systematically study how these changes affect molecular properties. mdpi.comresearchgate.net One-pot amidation reactions using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) are effective for this purpose. journalgrid.com

Acylation of the Amino Group: The amino group of the 2-aminothiazole ring can be acylated by reacting it with various acid chlorides, such as acetyl chloride or benzoyl chloride, to form an amide linkage at that position. derpharmachemica.com

Pyridine Ring Substitution: In another synthetic approach, the pyridinium group at the C-3 position of ceftazidime was substituted with different amino acids, including phenylalanine, proline, and valine, in dimethylformamide (DMF). derpharmachemica.com

Investigations into the Impact of Derivatization on Molecular Characteristics for Research

Derivatization is a purposeful chemical strategy to alter a molecule's characteristics to improve properties or investigate structure-activity relationships. mdpi.com For ceftazidime, research has focused on how modifications impact physicochemical properties like stability, molecular polarity, and transport, as well as the consequential effects on biological activity.

Impact on Physicochemical Properties and Stability

A key goal for synthesizing ceftazidime derivatives is to improve stability, particularly in acidic environments. researchgate.netuobaghdad.edu.iq A study on Schiff base derivatives of ceftazidime investigated their stability in both acidic (pH 1.2) and neutral (pH 7.4) buffers. The results showed that while the derivatives were less stable in the acidic buffer, they exhibited significant stability at neutral pH. researchgate.netrdd.edu.iq

| Derivative | Description | Half-life (t½) at pH 1.2 | Half-life (t½) at pH 7.4 |

|---|---|---|---|

| Compound 1 | Schiff base of ceftazidime | 3.48 hours | 18 hours |

| Compound 2 | Ceftazidime lysine (B10760008) amide Schiff base | 3.13 hours | 24 hours |

Data sourced from studies on new ceftazidime derivatives. researchgate.netrdd.edu.iq

Impact on Molecular Polarity and Transport

Chemical derivatization can significantly alter molecular polarity, which in turn affects how the molecule is absorbed and transported. nih.govresearchgate.net Research into ceftazidime analogs designed for pulmonary administration explored this relationship directly. By creating amide derivatives with various hydrophobic and hydrophilic motifs, investigators studied the impact on transport across a model lung epithelial cell layer. mdpi.com The results demonstrated that conjugation with certain motifs, particularly polyethylene (B3416737) glycol (PEG) chains, could significantly slow the rate of transepithelial transport compared to the parent ceftazidime molecule. mdpi.comresearchgate.net

| Attached Motif | Modification Goal | Impact on Transport Rate Across Epithelial Model |

|---|---|---|

| n-Butyl | Increase Hydrophobicity | 40-50% reduction in transport rate |

| mPEG8 | Increase Hydrophilicity | 40-50% reduction in transport rate |

| PEG5-pyrimidin-2-amine | Increase Hydrophilicity / Mucus-Binding | 40-50% reduction in transport rate |

| n-Heptane | Increase Hydrophobicity | Increased transport rate |

| Glutamic acid | Increase Hydrophilicity | Increased transport rate |

Data sourced from a study on ceftazidime analogs for pulmonary administration. mdpi.comresearchgate.net

Impact on Antibacterial Potency

While modifying molecular characteristics for research, it is crucial to assess the impact on the compound's inherent biological activity. Chemical modifications to ceftazidime have shown varied effects on its antibacterial potency. uobaghdad.edu.iq In some cases, derivatives retained antibacterial activity comparable to the parent drug against certain bacterial strains. researchgate.netuobaghdad.edu.iq For example, ceftazidime-lysine amide (Compound 3) and ceftazidime-di-lysine amide (Compound 5) were found to be equipotent with ceftazidime against E. coli and S. aureus. researchgate.net However, derivatization can also lead to a reduction in potency, as seen in many of the analogs designed for altered lung retention. mdpi.comresearchgate.net

| Derivative | Description | Reported Activity Compared to Ceftazidime |

|---|---|---|

| Compound 2 | Ceftazidime lysine amide Schiff base | Afforded comparable antibacterial action. |

| Compound 3 | Ceftazidime lysine amide | Equipotent with ceftazidime against E. coli and S. aureus. |

| Compound 4 | Ceftazidime-di-lysine amide Schiff base | Better activity than ceftazidime against P. aeruginosa. |

| Compound 5 | Ceftazidime-di-lysine amide | Equipotent with ceftazidime against E. coli and S. aureus. |

Data sourced from the antibacterial evaluation of new ceftazidime derivatives. researchgate.netrdd.edu.iquobaghdad.edu.iq

Penicillin-Binding Protein (PBP) Interaction Dynamics

The efficacy of ceftazidime is rooted in its specific and high-affinity binding to bacterial PBPs, which are crucial for the final steps of peptidoglycan synthesis. patsnap.compatsnap.com Peptidoglycan provides structural integrity to the bacterial cell wall. drugbank.com

Ceftazidime demonstrates a notable specificity for certain PBPs, which varies between different bacterial species. In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, ceftazidime exhibits a primary and high affinity for PBP-3. nih.govoup.comoup.com This particular PBP is essential for septum formation during bacterial cell division. patsnap.com At concentrations achievable therapeutically, ceftazidime also inhibits PBP-1a and PBP-1b, which are involved in cell elongation. nih.govoup.com Studies in Klebsiella pneumoniae have shown that ceftazidime binds to PBP-3 at low concentrations and to PBP-1a/b at higher concentrations. asm.org

In the case of the Gram-positive bacterium Staphylococcus aureus, ceftazidime shows a high affinity for PBP-1 and PBP-2, with a lesser affinity for PBP-3. nih.govoup.com The binding affinity for PBP-4 in S. aureus is considerably lower. drugbank.com

Interactive Table: Ceftazidime PBP Affinity in Various Bacteria

| Bacterium | Primary PBP Target(s) | Other Notable PBP Interactions | Reference(s) |

| Escherichia coli | PBP-3 | PBP-1a, PBP-1b | nih.govoup.comoup.com |

| Pseudomonas aeruginosa | PBP-3 | PBP-1a, PBP-1b | nih.govoup.comoup.com |

| Klebsiella pneumoniae | PBP-3 | PBP-1a/b | asm.org |

| Staphylococcus aureus | PBP-1, PBP-2 | PBP-3, PBP-4 (low affinity) | drugbank.comnih.govoup.com |

The binding of ceftazidime to PBPs inactivates these enzymes, preventing them from carrying out their essential role in cross-linking the peptidoglycan strands that form the bacterial cell wall. patsnap.comoup.com This inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. drugbank.com

The specific morphological changes observed in bacteria are a direct consequence of the PBP that is primarily targeted. The high affinity of ceftazidime for PBP-3 in Gram-negative bacteria like E. coli and P. aeruginosa leads to the formation of long, filamentous cells because cell division is inhibited while cell growth continues. nih.govoup.com Ultimately, this process results in cell lysis and bacterial death. patsnap.comnih.govhres.ca Inhibition of PBP-1a and PBP-1b, which occurs at higher concentrations, contributes to rapid lysis. nih.govoup.com

Theoretical and Computational Modeling of Ceftazidime Activity

To better understand and predict the antibacterial effects of ceftazidime, researchers utilize theoretical and computational models, particularly pharmacokinetic-pharmacodynamic (PK-PD) modeling. nih.govresearchgate.net These models integrate the time course of drug concentrations (pharmacokinetics) with their microbiological effects (pharmacodynamics).

In vitro PK-PD models are instrumental in characterizing the relationship between ceftazidime concentrations and its bactericidal activity over time. nih.govresearchgate.net These systems often use time-kill curve experiments, which measure the rate and extent of bacterial killing at various antibiotic concentrations. asm.orgasm.orgoup.com

Time-kill curve analyses for ceftazidime typically reveal time-dependent killing, where the bactericidal effect is maximized at relatively low concentrations, often around four to five times the minimum inhibitory concentration (MIC). oup.comnih.gov Studies have shown that ceftazidime can cause an initial rapid reduction in bacterial counts, often followed by a period of regrowth for some isolates. asm.org For instance, against Enterobacteriaceae, a reduction of ≥3-log10 in CFU/ml was observed within 6 hours, while for P. aeruginosa, a 2-log10 reduction was seen in the same timeframe for उत्पादन of the isolates. asm.org The growth and killing rates derived from these experiments are critical parameters for developing predictive models. nih.gov

Interactive Table: Sample In Vitro Time-Kill Data for Ceftazidime

| Organism | Ceftazidime Concentration | Time (hours) | Log10 CFU/mL Reduction | Reference(s) |

| Enterobacteriaceae | Low MIC multiples | 6 | ≥ 3.0 | asm.org |

| P. aeruginosa | Low MIC multiples | 6 | ~ 2.0 | asm.org |

| P. aeruginosa | 2x, 4x, 8x MIC | 24 | Variable, bactericidal at ≥4x MIC | oup.com |

To describe the complex dynamics of bacterial growth and killing in the presence of ceftazidime, various mathematical models have been developed and applied. nih.govoup.com

A fundamental model used is the maximum-effect (Emax) model , which relates the bacterial killing rate to the antibiotic concentration. nih.goveur.nl This model often incorporates a Hill factor to describe the steepness of the concentration-effect relationship. nih.goveur.nl The basic equation describes the change in the number of viable bacteria over time as a function of the natural growth rate minus the drug-induced killing rate. nih.govresearchgate.net

More sophisticated models have been developed to account for phenomena like bacterial adaptation or the emergence of resistance. These include:

Models with an adaptation rate factor: These models incorporate a term to describe the rate at which bacteria adapt to the presence of the antibiotic, which can explain regrowth observed in time-kill studies. nih.govasm.orgnih.gov

Two-population models: This approach assumes the existence of a primary susceptible bacterial population and a smaller, less susceptible subpopulation from the start. nih.govasm.org This can be used to model the emergence of resistant strains during therapy. asm.org

Two-state models: These models differentiate between an actively growing state and a resting, non-proliferating state of bacteria, with the antibiotic primarily affecting the active population. oup.com

The selection of the most appropriate model is often guided by statistical criteria, such as Akaike's Information Criterion, to find the best fit for the experimental data. nih.govasm.orgnih.gov These predictive models are valuable tools for optimizing dosing regimens to maximize efficacy and suppress the development of resistance. nih.govasm.orgnih.gov

Molecular Dynamics Simulations of Drug-Target Enzyme Interactions

Molecular Dynamics (MD) simulations are a cornerstone of computational biology, providing a high-resolution lens through which the complex and dynamic interactions between a drug and its biological target can be observed over time. uu.nl For Ceftazidime, MD simulations have been instrumental in elucidating the atomic-level details of its binding to both its primary targets, Penicillin-Binding Proteins (PBPs), and the resistance-conferring β-lactamase enzymes. mdpi.combiorxiv.org These computational models simulate the physical movements of atoms and molecules, offering profound insights into binding stability, conformational changes, interaction energies, and the mechanistic pathways of enzymatic catalysis or inhibition that are often inaccessible through experimental methods alone. uu.nlacs.org

Investigating β-Lactamase-Mediated Resistance

A significant application of MD simulations in the context of Ceftazidime is the study of resistance mechanisms mediated by β-lactamases. These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. mdpi.com Simulations allow researchers to visualize this catalytic process and understand how specific mutations in β-lactamases can enhance their hydrolytic efficiency against Ceftazidime.

Class C AmpC β-Lactamases: Quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to unravel the deacylation mechanism of the Ceftazidime-acyl-enzyme complex in E. cloacae AmpC β-lactamase. acs.org These studies revealed that the residue Tyr150, acting as a tyrosinate, functions as the general base that deprotonates the water molecule for the deacylation step. acs.org Further MD simulations of the CMY-185 variant, which confers high-level resistance, showed that specific substitutions lead to a notable increase in the structural fluctuation of the aminothiazole ring on Ceftazidime's R1 side chain, which may facilitate a more efficient deacylation reaction. nih.gov

Class B Metallo-β-Lactamases (MBLs): MD simulations have provided a molecular rationale for the enhanced Ceftazidime hydrolysis observed in the IMP-30 MBL variant compared to IMP-1. nih.gov The single E59K mutation in IMP-30 was shown through simulations to alter the active site environment. nih.gov This change allows for increased access of water molecules to the active site, which is crucial for the hydrolysis of the β-lactam amide bond, thereby explaining the higher turnover rate of Ceftazidime by IMP-30. nih.gov

Class A KPC β-Lactamases: The emergence of resistance to the Ceftazidime-Avibactam combination has been linked to mutations in KPC enzymes. asm.org MD simulations of the KPC-2 variant with an Asp179Asn substitution predicted that the mutation confers significantly more flexibility to the Ω-loop and expands the active site. asm.org When complexed with Ceftazidime, the simulation showed that the key catalytic residue Glu166 is displaced by 2 Å, providing a structural explanation for the altered hydrolytic profile and subsequent resistance. asm.org

The following table summarizes key amino acid residues whose roles in Ceftazidime interactions have been elucidated through molecular dynamics studies.

| Enzyme | Residue(s) | Role in Interaction with Ceftazidime | Source |

|---|---|---|---|

| AmpC β-Lactamase | Tyr150 | Acts as the catalytic base to deprotonate water during the deacylation step of Ceftazidime hydrolysis. | acs.org |

| AmpC β-Lactamase (CMY-2) | Tyr150, Lys67 | Can form hydrogen-bonding interactions with the nucleophilic Ser64, suggesting involvement in the acylation mechanism. | asm.org |

| IMP-30 Metallo-β-Lactamase | Lys59 | Mutation from Glu59 in IMP-1; interacts with the Ceftazidime R1 group, increasing water access and enhancing turnover. | nih.gov |

| KPC-2 β-Lactamase | Glu166 | Displaced by 2 Å in the Asp179Asn mutant when complexed with Ceftazidime, altering the hydrolytic mechanism. | asm.org |

| KPC-2 β-Lactamase | Ser70 | The catalytic nucleophile; its position is shifted and rotated in the Asp179Asn mutant, altering hydrogen bond networks. | asm.org |

Simulations of Ceftazidime with Penicillin-Binding Proteins (PBPs)

MD simulations are equally vital for understanding how Ceftazidime interacts with its intended targets, the PBPs, which are essential enzymes for bacterial cell wall synthesis. mdpi.comdrugbank.com

PBP2a of MRSA: In Methicillin-resistant Staphylococcus aureus (MRSA), resistance is mediated by PBP2a, which has a low affinity for most β-lactams. nih.gov Crystallographic studies and computational analyses have shown that Ceftazidime can bind to a distal allosteric site on PBP2a. nih.gov This binding event is a crucial first step that triggers conformational changes, including motion in a loop adjacent to the active site, which ultimately leads to the opening of the active site to permit catalysis. nih.gov MD simulations are critical for mapping this allosteric communication network and understanding the structural basis for enzyme activation. biorxiv.orgnih.gov

PBP3 of P. aeruginosa: For Pseudomonas aeruginosa, PBP3 is a key therapeutic target for Ceftazidime. drugbank.comrcsb.org High-resolution co-crystal structures of PBP3 complexed with β-lactams serve as the starting point for computational studies, including MD simulations. rcsb.org These studies reveal ligand-induced conformational changes, such as the rearrangement of residues Tyr409 and Arg489 upon Ceftazidime binding, providing a molecular basis for its recognition and inactivation of the enzyme. rcsb.org

Computational studies provide quantitative data, such as binding energies, which estimate the affinity between the drug and its target.

| Enzyme | Parameter | Value | Simulation Software/Method | Source |

|---|---|---|---|---|

| IMP-1 Metallo-β-Lactamase | Binding Energy | -47 kJ/mol | AutoDock 4.2 | nih.gov |

| TEM β-Lactamases | Force Field | amber99sb-ildn | GROMACS | mdpi.com |

| SHV-28 β-Lactamase | Binding Energy | -7.2 Kcal/mol | AutoDock | researchgate.net |

| PBP2a (MRSA) | Simulation Type | MD Simulation | Not Specified | biorxiv.orgnih.gov |

| CMY-2 β-Lactamase | Simulation Time | 6-ps | Particle Mesh Ewald method | asm.org |

Mechanisms of Antimicrobial Resistance to Ceftazidime

Enzymatic Resistance Mechanisms

The most common and clinically significant mechanism of resistance to ceftazidime (B193861) is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive. frontiersin.orgnih.gov

β-lactamases are a diverse group of enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. frontiersin.orgnih.gov While ceftazidime was designed to be a poor substrate for many common β-lactamases, the evolution of new enzyme variants has compromised its efficacy. frontiersin.orgnih.govnih.gov

Extended-Spectrum Beta-Lactamases (ESBLs) are a group of enzymes that can hydrolyze a broad range of β-lactam antibiotics, including third-generation cephalosporins like ceftazidime. uspharmacist.comnih.gov These enzymes are often derived from common β-lactamases like TEM and SHV through mutations that alter the active site, increasing their affinity for and ability to hydrolyze expanded-spectrum cephalosporins. ijcmas.com

While ESBLs, such as those of the CTX-M type, can hydrolyze ceftazidime, this activity is not always sufficient to cause clinical resistance. nih.govasm.org However, the production of ESBLs, including GES-1 and CTX-M-2, has been identified as a significant mechanism of ceftazidime resistance in pathogens like Pseudomonas aeruginosa. asm.org The prevalence of ESBL-producing bacteria is a major concern in clinical settings. nih.gov

Table 1: Selected ESBLs Conferring Resistance to Ceftazidime

| ESBL Type | Common Producing Organisms | Notes |

|---|---|---|

| TEM | Escherichia coli, Klebsiella pneumoniae | Mutations at specific amino acid positions can alter the enzyme's substrate profile to include ceftazidime. asm.org |

| SHV | Klebsiella pneumoniae, Escherichia coli | Similar to TEM, point mutations can lead to an extended-spectrum phenotype with activity against ceftazidime. ijcmas.com |

| CTX-M | Escherichia coli, Klebsiella pneumoniae | While they preferentially hydrolyze cefotaxime (B1668864), some variants can also hydrolyze ceftazidime. nih.govnih.gov |

| GES | Pseudomonas aeruginosa, Enterobacterales | Some GES variants, like GES-1 and GES-5, are potent ESBLs that can effectively hydrolyze ceftazidime. asm.org |

Metallo-β-lactamases (MBLs) belong to Ambler class B and are zinc-dependent enzymes capable of hydrolyzing a very broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. nih.govfrontiersin.org MBLs are a significant cause of ceftazidime resistance, particularly in Pseudomonas aeruginosa. nih.govscielo.br Common MBLs include those of the VIM, IMP, and NDM families. nih.govantibiotics-chemotherapy.ru The genes encoding MBLs are often located on mobile genetic elements, facilitating their spread among different bacterial species. nih.gov The presence of MBLs renders ceftazidime and many other β-lactams ineffective. frontiersin.org In some studies, a high percentage of ceftazidime-resistant P. aeruginosa isolates have been found to produce MBLs. scielo.brspandidos-publications.com

Serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC) and oxacillinase-48 (OXA-48), are a major concern due to their ability to hydrolyze carbapenems and most other β-lactam antibiotics. antibiotics-chemotherapy.rufrontiersin.org While the wild-type KPC enzyme does not efficiently hydrolyze ceftazidime, variants have evolved that exhibit increased activity against this cephalosporin (B10832234). frontiersin.orgnih.govnih.gov These variants often arise from mutations that alter the enzyme's active site. dovepress.com Similarly, while OXA-48-like enzymes are a type of serine β-lactamase, they are not typically inhibited by avibactam, a β-lactamase inhibitor often combined with ceftazidime. engineering.org.cnnih.govasm.orgmdpi.com The emergence of KPC and OXA-48 variants with enhanced ceftazidime-hydrolyzing capabilities poses a significant challenge to the clinical utility of ceftazidime. dovepress.comengineering.org.cn

The evolution of β-lactamases to hydrolyze ceftazidime is often driven by specific structural changes within the enzyme. A key region involved in this adaptation is the Ω-loop, a flexible segment near the active site. nih.govmdpi.com

Ω-loop Conformational Changes: Substitutions within the Ω-loop can alter its conformation, leading to an enlarged active site that can better accommodate the bulky side chains of ceftazidime. nih.gov This increased flexibility is thought to be a critical factor in enhancing the hydrolysis of ceftazidime. nih.govmdpi.com For example, in the PenA β-lactamase, substitutions at residues like R164, T167, L169, and D179 within the Ω-loop have been shown to confer ceftazidime resistance. nih.gov In KPC-2, substitutions at the conserved Arg-164 residue in the Ω-loop have been found to selectively increase ceftazidime hydrolysis. nih.gov The D179Y substitution in the Ω-loop of KPC enzymes is a well-documented mutation that confers resistance to ceftazidime-avibactam. nih.govasm.orgasm.org

Amino Acid Substitutions in PenA: The PenA β-lactamase, particularly in Burkholderia pseudomallei, is a key determinant of ceftazidime resistance. plos.orgasm.org Single amino acid substitutions in PenA can significantly increase its ability to hydrolyze ceftazidime. plos.org Documented substitutions include C69Y, P167S, and the novel A172T mutation. plos.orgasm.orgbiorxiv.org These substitutions can occur near the active site or in the promoter region, leading to increased enzyme expression. plos.org For instance, the C69Y substitution near the active site and a promoter mutation were both shown to increase ceftazidime hydrolysis. plos.org Studies have identified at least twelve positions in PenA where a single amino acid substitution can lead to expanded substrate specificity, including ceftazidime hydrolysis. plos.org

Table 2: Key Amino Acid Substitutions in β-Lactamases Leading to Ceftazidime Resistance

| Enzyme | Amino Acid Substitution | Location | Consequence |

|---|---|---|---|

| PenA | C69Y | Near active site | Increased ceftazidime hydrolysis. plos.orgasm.org |

| PenA | P167S | Ω-loop | Altered substrate specificity. asm.orgplos.org |

| PenA | A172T | Not specified | Novel mutation conferring ceftazidime resistance. biorxiv.org |

| KPC-2 | R164S | Ω-loop | Enhanced ceftazidime hydrolysis. nih.gov |

| KPC-2/3 | D179Y | Ω-loop | Confers resistance to ceftazidime-avibactam. nih.govasm.orgasm.org |

| TEM-1 | Multiple | Ω-loop and other regions | Expanded substrate spectrum to include ceftazidime. frontiersin.org |

| SHV-1 | M69K/Y/F | Active site region | Increased resistance to ceftazidime. asm.org |

While β-lactamase-mediated hydrolysis is the predominant mechanism of resistance, other enzymatic pathways can contribute to ceftazidime inactivation, although they are less common. In some cases, bacteria may possess enzymes that can modify ceftazidime, rendering it unable to bind to its target, the penicillin-binding proteins (PBPs). frontiersin.org However, the primary focus of research has been on the hydrolytic inactivation by β-lactamases due to its widespread clinical impact. frontiersin.orgnih.gov

Beta-Lactamase-Mediated Hydrolysis of Ceftazidime

Non-Enzymatic Resistance Mechanisms

Non-enzymatic resistance to ceftazidime involves a variety of alterations in bacterial structure and function that prevent the antibiotic from reaching its target or render the target less susceptible. These mechanisms are crucial in the development of clinical resistance, often acting in concert with enzymatic degradation of the antibiotic.

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. The overexpression of these pumps can significantly reduce the intracellular concentration of ceftazidime, thereby conferring resistance. In Pseudomonas aeruginosa, the MexAB-OprM efflux pump is a primary contributor to intrinsic and acquired resistance to ceftazidime. plos.orgasm.org

The MexAB-OprM system is a member of the resistance-nodulation-division (RND) family of efflux pumps and is constitutively expressed at a basal level in wild-type P. aeruginosa, contributing to its natural resistance to various antimicrobial agents. asm.org Hyperexpression of the mexAB-oprM operon is a common mechanism of acquired resistance. This overexpression is often the result of mutations in regulatory genes that normally repress the pump's expression. plos.orgplos.org Key regulatory genes include mexR, nalC, and nalD. plos.orgplos.orgfrontiersin.org Mutations in these genes disrupt their repressive function, leading to increased production of the MexAB-OprM components and, consequently, enhanced efflux of ceftazidime. plos.orgfrontiersin.org For instance, mutations in mexR and nalD have been shown to lead to high expression of the MexAB-OprM efflux pump. nih.gov

Studies have shown that the overexpression of MexAB-OprM, sometimes in combination with other resistance mechanisms like AmpC derepression, leads to reduced susceptibility to ceftazidime-avibactam. nih.govasm.org This suggests that the pump can also extrude the β-lactamase inhibitor avibactam. nih.gov In a study of ceftazidime-nonsusceptible P. aeruginosa isolates from U.S. hospitals, elevated expression of the MexAB-OprM system (≥5-fold) was observed in 32.5% of the isolates. asm.org Furthermore, in a collection of ceftazidime/avibactam-resistant clinical isolates, the combination of alterations in genes like dnaK and overexpression of mexA was significantly more common among resistant strains. nih.gov

Table 1: Regulatory Genes Associated with MexAB-OprM Overexpression and Ceftazidime Resistance

| Regulatory Gene | Function | Effect of Mutation | Reference |

|---|---|---|---|

| mexR | Repressor of mexAB-oprM operon | Overexpression of MexAB-OprM | plos.orgfrontiersin.orgnih.gov |

| nalC | Indirect repressor of mexAB-oprM | Overexpression of MexAB-OprM | plos.orgplos.orgfrontiersin.org |

| nalD | Repressor of mexAB-oprM operon | Overexpression of MexAB-OprM | plos.orgfrontiersin.orgnih.gov |

Modifications in Bacterial Cell Permeability (e.g., Porin alterations like OprD)

The outer membrane of Gram-negative bacteria, such as P. aeruginosa and Escherichia coli, presents a formidable barrier to antibiotic entry. nih.govdovepress.com Antibiotics typically cross this membrane through protein channels called porins. dovepress.commdpi.com A reduction in the number or function of these porins can significantly decrease the influx of antibiotics into the periplasmic space, leading to resistance.

The OprD porin is a key channel for the entry of carbapenems and basic amino acids into P. aeruginosa. nih.govbrieflands.com While ceftazidime primarily uses other entry routes, the loss or downregulation of OprD has been implicated in resistance, often in combination with other mechanisms. frontiersin.orgbrieflands.com The loss of OprD expression significantly reduces the susceptibility of P. aeruginosa to carbapenems and can contribute to a multidrug-resistant phenotype. brieflands.com In a study of 120 ceftazidime-nonsusceptible P. aeruginosa isolates, 45.8% showed decreased or no OprD production. asm.org Similarly, in another collection of imipenem-resistant isolates, 86.2% had mutations or disruptions leading to the loss of OprD. brieflands.com

In E. coli, the loss of the OmpF porin, in conjunction with efflux pump overexpression and target site mutations, has been shown to result in high-level ceftazidime resistance. nih.govresearchgate.net The outer membrane of P. aeruginosa is intrinsically 12 to 100 times less permeable than that of E. coli, highlighting the importance of this barrier in its natural resistance. nih.gov Modifications in the lipid composition of the outer membrane can also alter permeability and contribute to resistance. dovepress.comrsc.org

Ceftazidime, like other β-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. Mutations in the genes encoding these PBPs can alter their structure, reducing their affinity for ceftazidime and leading to resistance.

FtsI (PBP3): PBP3, encoded by the ftsI gene, is a primary target of ceftazidime. nih.govnih.gov Specific amino acid substitutions in PBP3 can decrease its binding affinity for ceftazidime, thereby increasing the minimum inhibitory concentration (MIC) of the drug. In E. coli, mutations such as A233T and I332V in FtsI, combined with other resistance mechanisms, have been shown to confer ceftazidime resistance, contributing to a 128-fold increase in the MIC. nih.govresearchgate.netmicrobiologyresearch.org In Klebsiella pneumoniae, insertions of amino acids in PBP3 have also been linked to increased MICs of ceftazidime-avibactam. nih.gov

DacB (PBP4): Mutations in the dacB gene, which encodes the non-essential PBP4, are a major driver of ceftazidime resistance in P. aeruginosa. plos.orgplos.org Inactivation of PBP4 leads to the accumulation of peptidoglycan-derived muropeptides. plos.org These muropeptides then activate AmpR, a transcriptional regulator, resulting in the derepression and increased expression of the chromosomal ampC β-lactamase. plos.orgplos.orgfrontiersin.org While this involves an enzyme (AmpC), the initial trigger is a non-enzymatic modification of a PBP. A single mutation in dacB has been shown to increase the ceftazidime MIC by 16-fold in P. aeruginosa strain PAO1. plos.orgnih.gov When combined with mutations that enhance AmpC's activity against ceftazidime, this can lead to high-level resistance. plos.org

Table 2: Key Penicillin-Binding Proteins and Their Role in Ceftazidime Resistance

| PBP | Gene | Organism | Role in Resistance | Reference |

|---|---|---|---|---|

| PBP3 | ftsI | E. coli, K. pneumoniae | Primary target of ceftazidime; mutations reduce binding affinity. | nih.govresearchgate.netnih.gov |

| PBP4 | dacB | P. aeruginosa | Mutations lead to AmpC derepression, increasing ceftazidime hydrolysis. | plos.orgplos.orgfrontiersin.org |

Involvement of Reactive Oxygen Species (ROS) in Ceftazidime Resistance

Recent research has uncovered a connection between reactive oxygen species (ROS) and antibiotic susceptibility. ROS, such as superoxide (B77818) and hydrogen peroxide, are highly reactive molecules that can damage cellular components. While some antibiotics are thought to induce ROS production as part of their killing mechanism, bacteria have evolved ways to counteract this. frontiersin.orgnih.gov

Studies in Edwardsiella tarda have shown that ceftazidime-resistant strains produce lower levels of ROS compared to their susceptible counterparts. frontiersin.orgnih.govnih.gov This reduction in ROS was linked to the inactivation of the pyruvate (B1213749) cycle, which is a source for ROS biosynthesis. nih.govfrontiersin.org This suggests that the ability to mitigate ROS production contributes to ceftazidime resistance. frontiersin.orgnih.govdntb.gov.ua Conversely, promoting ROS production can enhance the killing effect of ceftazidime. For example, the addition of Fe³⁺, which promotes the Fenton reaction to generate ROS, was found to increase ceftazidime-mediated killing in resistant strains by stimulating the pyruvate cycle and increasing ROS biosynthesis. frontiersin.orgnih.govnih.gov These findings indicate that bacterial modulation of ROS levels is a non-enzymatic mechanism that can influence susceptibility to ceftazidime. nih.govfrontiersin.org

The molecular epidemiology of ceftazidime resistance is complex and varies by bacterial species, geographical location, and healthcare setting. The dissemination of resistance is often driven by the spread of high-risk bacterial clones and mobile genetic elements carrying resistance genes.

In P. aeruginosa, resistance to ceftazidime and ceftazidime-avibactam is frequently multifactorial, involving combinations of efflux pump overexpression, AmpC derepression, and porin loss. plos.orgfrontiersin.org Certain sequence types (STs), such as ST235, ST244, and ST111, are considered high-risk clones and have been identified among ceftazidime-avibactam-resistant isolates in Latin America. nih.gov In China, the emergence of KPC-2-producing P. aeruginosa has become a significant mediator of carbapenem (B1253116) and ceftazidime-avibactam resistance. medrxiv.org Surveillance studies show that metallo-β-lactamases (MBLs), particularly of the VIM type, are a major cause of ceftazidime-avibactam resistance globally. mjima.orgmicrobiologyresearch.org

In Enterobacteriaceae, the spread of extended-spectrum β-lactamases (ESBLs) is a primary driver of ceftazidime resistance. oup.com Epidemiological studies in hospital settings, such as pediatric oncology wards, have documented outbreaks of ceftazidime-resistant Enterobacteriaceae, with multiple species and strains being recovered from both patients and the environment, suggesting cross-transmission. oup.comnih.gov The resistance determinants in these cases are often located on plasmids, facilitating their transfer between different bacterial species. oup.com The molecular landscape of resistance is continually evolving, necessitating ongoing surveillance to inform effective treatment strategies. mjima.orgmicrobiologyresearch.org

Analytical Chemistry Methodologies for Ceftazidime Research

Chromatographic Techniques for Ceftazidime (B193861) Analysis

Chromatographic methods are fundamental in separating ceftazidime from its degradation products, metabolites, and other compounds in various matrices. asm.orgnih.govnih.gov These techniques provide high-resolution separation, enabling accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of ceftazidime in pharmaceutical formulations and biological fluids. nih.govasianpubs.orgnih.govoup.com Reverse-phase HPLC is the most common mode used for this purpose.

A typical HPLC method involves a C18 column as the stationary phase. nih.govasianpubs.org The mobile phase composition is critical for achieving optimal separation. A variety of mobile phase compositions have been reported, often consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). asianpubs.orgnih.govoup.com For instance, one method utilizes a mobile phase of 0.01M disodium (B8443419) hydrogen phosphate (B84403) buffer (pH 5.0), acetonitrile, and water in a 50:25:25 v/v/v ratio. asianpubs.org Another established method employs a mobile phase of 20% methanol and 80% aqueous solution containing 50 mM ammonium (B1175870) dihydrogen phosphate and 117 µM perchloric acid. nih.gov The flow rate is typically maintained between 0.4 mL/min and 1.5 mL/min. nih.govasianpubs.org Detection is commonly performed using a UV detector at wavelengths ranging from 254 nm to 257 nm. asianpubs.orgnih.gov

The linearity of HPLC methods for ceftazidime quantification is generally excellent, with correlation coefficients often exceeding 0.999. asianpubs.org These methods have been successfully validated according to International Conference on Harmonization (ICH) guidelines, demonstrating high accuracy, precision, and robustness. asianpubs.org

Table 1: Exemplary HPLC Methods for Ceftazidime Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |

| Luna C18 (250 mm × 4.6 mm; 5 µm) | Buffer (0.01M disodium hydrogen phosphate, pH 5.0):acetonitrile:water (50:25:25 v/v/v) | 1.5 | 254 | 50-150 | asianpubs.org |

| MicroPak MCH 10 | 20% methanol and 80% aqueous solution of 50 mM ammonium dihydrogen phosphate and 117 µM perchloric acid | 1 | 257 | 0.3-500 | nih.gov |

| Kinetex® C18 (150 × 3 mm, 2.6 μm) | Gradient elution with mobile phase A (98:2 v/v ammonium formate (B1220265) 20 mM:acetonitrile, pH 4.5) and mobile phase B (85:15 v/v ammonium formate 20 mM:acetonitrile, pH 4.5) | 0.4 | Not Specified | Not Specified | nih.gov |

| C18 column | Acetonitrile to acetic acid solution (75:25) | 0.7 | Not Specified | Not Specified | oup.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers a significant advancement over traditional HPLC by utilizing smaller particle size columns (typically <2 µm), which allows for faster analysis times and improved resolution. scielo.brnih.govscielo.br

A UPLC-MS/MS method for ceftazidime might employ a UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm). scielo.br The mobile phase could consist of ethanol (B145695) and water in a 10:90 ratio, with a flow rate of 0.2 mL per minute. scielo.br UPLC systems are often coupled with mass spectrometry detectors for enhanced sensitivity and specificity. scielo.brnih.govscielo.br For instance, a UPLC-MS/MS method for the simultaneous analysis of ten antibiotics, including ceftazidime, reported a lower limit of quantification of 0.1 mg/L. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of ceftazidime, particularly for simultaneous estimation with other drugs. researchgate.netoup.comoup.comiosrphr.orgresearchgate.net This method is known for its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously.

In a typical HPTLC method, pre-coated silica (B1680970) gel 60 F254 plates are used as the stationary phase. iosrphr.orgresearchgate.net The mobile phase is selected to achieve good separation of the components. Densitometric analysis is commonly performed at a specific wavelength, such as 254 nm, for quantification. researchgate.net HPTLC methods for ceftazidime have been validated for linearity, accuracy, precision, and robustness, making them suitable for routine quality control. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical tools that combine the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. scielo.brnih.govscielo.brpubcompare.aitandfonline.comnih.govnih.govresearchgate.net These methods are particularly useful for the determination of ceftazidime in complex biological matrices like human plasma and cerebrospinal fluid. tandfonline.comnih.govnih.govresearchgate.net

In LC-MS/MS analysis, ceftazidime is first separated on a chromatographic column, such as a C18 or an amide column. pubcompare.aitandfonline.comnih.gov The eluent is then introduced into the mass spectrometer, where the molecules are ionized and detected based on their mass-to-charge ratio. nih.gov Multiple reaction monitoring (MRM) is often used to enhance specificity and sensitivity. nih.govresearchgate.net For example, a transition of m/z 547.2–468.1 can be monitored for ceftazidime. researchgate.net

LC-MS/MS methods for ceftazidime have been developed with wide calibration ranges, for instance, from 43.8 to 87,000 ng/mL in human plasma. tandfonline.comnih.gov These methods have demonstrated robustness through extensive validation, including cross-validation between different laboratories. tandfonline.comnih.gov

Spectroscopic Techniques for Ceftazidime Quantification and Characterization

Spectroscopic methods provide alternative and often complementary approaches to chromatographic techniques for the analysis of ceftazidime. sapub.orgscispace.comscispace.com These methods are generally rapid and can be used for both quantitative and qualitative analysis.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and widely available technique for the quantification of ceftazidime in pharmaceutical preparations. researchgate.netuomustansiriyah.edu.iqrdd.edu.iqjocpr.comresearchgate.netnih.govnih.gov The principle of this method is based on the measurement of the absorption of ultraviolet or visible light by the ceftazidime molecule.

Direct UV spectrophotometric methods involve measuring the absorbance of a ceftazidime solution at its wavelength of maximum absorption (λmax), which is typically around 255-261 nm in an acidic medium like 0.1N hydrochloric acid. jocpr.comnih.gov Beer's law is generally obeyed in a specific concentration range, for example, 7.0-14.0 µg/mL. nih.gov

To enhance sensitivity and selectivity, various derivatization reactions are employed to produce colored compounds that can be measured in the visible region. These methods often involve coupling reactions with specific reagents.

Method utilizing 3-methyl-2-benzothiazolinone hydrazone (MBTH): This method is based on the reaction of ceftazidime with MBTH in the presence of an oxidizing agent like ferric chloride in an acidic medium. researchgate.netnih.gov The reaction produces a blue-colored complex with a λmax at 628 nm. researchgate.netnih.gov The system obeys Beer's law in the concentration range of 2–10 µg/mL. researchgate.netnih.gov

Method utilizing N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA): This method involves the diazotization of ceftazidime followed by a coupling reaction with NEDA. researchgate.netnih.gov This reaction yields a purple-colored product with a λmax at 567 nm. researchgate.netnih.gov The linearity for this method is typically in the range of 10–50 µg/mL. researchgate.netnih.gov

Method utilizing 4-tert-butylphenol: A simple spectrophotometric method involves the coupling reaction between diazotized ceftazidime and 4-tert-butylphenol, which produces a colored compound with a λmax of 500 nm. researchgate.netuomustansiriyah.edu.iqrdd.edu.iq This method has a reported linear range of 1–10 μg/mL. researchgate.net

Table 2: UV-Visible Spectrophotometric Methods for Ceftazidime Analysis

| Reagent | Wavelength of Maximum Absorption (λmax) (nm) | Linear Range (µg/mL) | Reference |

| Direct (in 0.1N HCl) | 255 - 261 | 7.0-14.0 | jocpr.comnih.gov |

| 3-methyl-2-benzothiazolinone hydrazone (MBTH) | 628 | 2-10 | researchgate.netnih.gov |

| N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) | 567 | 10-50 | researchgate.netnih.gov |

| 4-tert-butylphenol | 500 | 1-10 | researchgate.netuomustansiriyah.edu.iqrdd.edu.iq |

| 1-Naphthol (in alkaline medium after diazotization) | 585 | 3-40 | uobaghdad.edu.iq |

| 2-Naphthol (in alkaline medium after diazotization) | 545 | 3-40 | uobaghdad.edu.iq |

Infrared (IR) spectroscopy has also been utilized for the quantitative analysis of ceftazidime in powder for injection. sapub.orgscispace.comscispace.comresearchgate.net This method involves measuring the absorbance of characteristic bands in the IR spectrum, such as the one corresponding to the aromatic ring between 1475-1600 cm⁻¹. sapub.orgscispace.comscispace.com A calibration curve can be constructed by plotting absorbance against concentration, with a reported linear range of 0.5 to 7.0 mg. sapub.orgscispace.comscispace.com

Fluorescence Spectroscopy for Molecular Interaction Studies

Fluorescence spectroscopy is a valuable tool for investigating the interactions between ceftazidime and biological macromolecules, such as proteins. This technique relies on the principle that the fluorescence of a protein, often due to its tryptophan and tyrosine residues, can be altered upon binding to a ligand like ceftazidime.

In a study investigating the interaction between ceftazidime and bovine serum albumin (BSA), fluorescence spectroscopy was employed to understand the binding mechanism. researchgate.net It was observed that ceftazidime quenched the intrinsic fluorescence of BSA, indicating an interaction between the two molecules. researchgate.net The analysis of the fluorescence quenching data suggested a static quenching mechanism, which occurs when a non-fluorescent complex is formed between the fluorophore (BSA) and the quencher (ceftazidime). researchgate.net This interaction was found to be spontaneous and primarily driven by hydrophobic forces, although hydrogen bonding and van der Waals forces also played a role. researchgate.net

The binding constant (Kb) and the number of binding sites (n) are key parameters determined from fluorescence quenching experiments. For the ceftazidime-BSA interaction, the binding was determined to be a 1:1 process. researchgate.net Such studies provide insights into how ceftazidime might be transported and distributed in the bloodstream, as serum albumin is a major carrier protein for many drugs.

Circular Dichroism Spectroscopy for Structural Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of proteins and detecting conformational changes upon ligand binding. Proteins exhibit characteristic CD spectra in the far-UV region (typically 190-250 nm) that are determined by their secondary structural elements, such as α-helices, β-sheets, and random coils.

When ceftazidime interacts with a protein, it can induce changes in the protein's secondary structure, which are reflected in the CD spectrum. For instance, in the study of ceftazidime's interaction with bovine serum albumin (BSA), CD spectroscopy revealed that the binding of ceftazidime caused a partial unfolding of the protein. researchgate.netresearchgate.net This was evidenced by a decrease in the α-helical content of BSA upon interaction with the drug. researchgate.net

The ability of CD spectroscopy to provide information about the conformational changes in a protein upon drug binding is crucial for understanding the functional consequences of such interactions. uniroma1.itresearchgate.net It can help to elucidate the mechanism of action and potential effects on the biological activity of the protein.

Surface Plasmon Resonance (SPR) for Binding Studies

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free technique used to study biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. The other molecule (the analyte) flows over the surface, and the binding event is detected as a change in the SPR signal.

SPR has been utilized to investigate the binding kinetics of ceftazidime with its target proteins. In a study aimed at identifying inhibitors of the SARS-CoV-2 spike protein (S-RBD) interaction with the ACE2 receptor, SPR was used to confirm the direct binding of ceftazidime to the S-RBD. nih.gov The experiments showed that ceftazidime bound to S-RBD with a specific affinity, demonstrating a dissociation constant (KD) value of 5.97 μM. nih.gov Notably, the study also highlighted a slow dissociation rate, suggesting a stable and strong interaction between ceftazidime and the spike protein. nih.gov In contrast, no specific binding was observed between ceftazidime and the ACE2 protein. nih.gov

Another application of SPR in ceftazidime research involves studying its interaction with nanoparticles. One study investigated the synergistic antibacterial effect of ceftazidime combined with silver phosphate (Ag₃PO₄) nanoparticles. rsc.org SPR was used to demonstrate the interaction between the Ag₃PO₄-ceftazidime complex and E. coli, revealing changes in binding forces that contribute to the enhanced antibacterial activity. researchgate.netrsc.org These findings showcase the utility of SPR in characterizing the binding affinity and kinetics of ceftazidime with various molecules, providing valuable insights for drug development and understanding its mechanism of action. nih.govnih.gov

Rigorous Method Validation Parameters in Research (e.g., linearity, limit of detection (LOD), limit of quantitation (LOQ), system suitability)

The validation of analytical methods is a critical aspect of pharmaceutical research to ensure the reliability and accuracy of results. Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines for method validation, which include several key parameters. unesp.br

Linearity: This parameter assesses the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. For ceftazidime, linearity has been demonstrated in various analytical methods. For instance, a reversed-phase high-performance liquid chromatography (RP-HPLC) method showed linearity in the concentration range of 25-150 μg/mL for ceftazidime pentahydrate. researchgate.net Another study using infrared spectroscopy established a linear range of 0.5-7.0 mg with a high regression coefficient (0.9998). sapub.org Spectrophotometric methods have also shown linearity for ceftazidime in the ranges of 2-10 μg/mL and 10-50 μg/mL depending on the specific method used. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. juniperpublishers.com For ceftazidime, these values vary depending on the analytical technique. An RP-HPLC method determined the LOD and LOQ for ceftazidime pentahydrate to be 0.34 μg/mL and 1.04 μg/mL, respectively. researchgate.net Another spectrophotometric method reported an LOD of 0.314 μg/mL and an LOQ of 1.047 μg/mL. researchgate.net These parameters are particularly important for the analysis of impurities and degradation products. juniperpublishers.com

System Suitability: System suitability tests are performed to ensure that the analytical system is performing correctly at the time of analysis. These tests typically involve parameters such as theoretical plates, tailing factor, and resolution. The results of system suitability tests for ceftazidime analysis are often presented in tabular format to demonstrate the method's performance.

The following table provides a summary of validation parameters for different analytical methods used for ceftazidime analysis:

| Parameter | Method | Range | Correlation Coefficient (r²) | LOD | LOQ | Reference |

| Linearity | RP-HPLC | 25-150 µg/mL | 0.999 | 0.34 µg/mL | 1.04 µg/mL | researchgate.net |

| Linearity | Infrared Spectroscopy | 0.5-7.0 mg | 0.9998 | - | - | sapub.org |

| Linearity | Spectrophotometry | 1-10 µg/mL | 0.9890 | 0.314 µg/mL | 1.047 µg/mL | researchgate.net |

| Linearity | RP-HPLC | 100.0-400.0 µg/mL | - | - | - | juniperpublishers.com |

| Linearity | Spectrophotometry (MBTH method) | 2-10 µg/mL | - | 0.15 µg/mL | 0.50 µg/mL | nih.gov |

| Linearity | Spectrophotometry (NEDA method) | 10-50 µg/mL | - | 0.79 µg/mL | 2.61 µg/mL | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Methodologies for the Characterization of Ceftazidime Impurities and Degradation Products

The identification and characterization of impurities and degradation products are essential for ensuring the quality, safety, and efficacy of pharmaceutical products. Various analytical techniques are employed to separate, identify, and quantify these substances in ceftazidime.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of ceftazidime and its related substances. researchgate.net Stability-indicating HPLC methods are specifically developed to separate the active pharmaceutical ingredient from its degradation products and impurities. juniperpublishers.com These methods are crucial for monitoring the stability of ceftazidime under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light exposure. tsijournals.comsapub.org

During the manufacturing process or upon storage, several impurities can be formed. For example, studies have identified pyridine (B92270) and the Δ2-isomer as known impurities of ceftazidime. researchgate.net Other unknown impurities have also been detected and characterized using advanced analytical techniques. tsijournals.comjfda-online.com The process often involves isolating the impurity using preparative HPLC, followed by structural elucidation using spectroscopic methods like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. jfda-online.com

Forced degradation studies are intentionally conducted to produce degradation products and validate the stability-indicating nature of the analytical methods. tsijournals.com For instance, ceftazidime has been shown to degrade under acidic, basic, and oxidative conditions. researchgate.net The degradation kinetics can also be studied to understand the rate and order of the decomposition reactions. sapub.org

The following table lists some of the known impurities and degradation products of ceftazidime and the analytical methods used for their characterization:

| Impurity/Degradation Product | Analytical Method(s) | Reference |

| Pyridine | RP-HPLC | juniperpublishers.com |

| Δ2-isomer | Micellar Electrokinetic Chromatography, HPLC | researchgate.net |

| Δ3-isomer | HPLC | researchgate.net |

| 7-ACA (7-aminocephalosporanic acid) | HPLC | researchgate.net |

| Methyl ester of ceftazidime | HPLC, LC/MS, IR, NMR | jfda-online.com |

| Unnamed process impurities | HPLC, Preparative HPLC, LC-MS/MS | tsijournals.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Structural Biology and Biophysical Characterization of Ceftazidime and Its Molecular Interactions

X-ray Crystallography Studies of Ceftazidime (B193861) and its Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of molecules at an atomic level. It has been instrumental in understanding the structure of ceftazidime, its various physical forms, and its interactions with biological targets, which is crucial for explaining its mechanism of action and the basis of bacterial resistance.

The interaction of ceftazidime with bacterial β-lactamase enzymes is a key determinant of its efficacy. X-ray crystallography has been used to determine the structures of ceftazidime in complex with these enzymes, providing a snapshot of the acylation process where the antibiotic forms a covalent bond with the enzyme's active site.

Studies on the class C β-lactamase AmpC from Escherichia coli have provided significant insights. The crystal structures of AmpC in complex with ceftazidime and a transition-state analogue were determined to resolutions of 2.0 Å and 2.3 Å, respectively. nih.govresearchgate.net These structures revealed that the conformation of ceftazidime within the active site differs from that of typical substrates. nih.gov This difference is due to steric clashes with conserved residues, which blocks the formation of the tetrahedral transition state required for hydrolysis, thus explaining why ceftazidime acts as an inhibitor of wild-type AmpC. nih.govresearchgate.net

Further crystallographic studies have been conducted on mutant β-lactamases that confer resistance to ceftazidime. For instance, the structure of the CTX-M-14 β-lactamase, which normally does not hydrolyze ceftazidime effectively, was studied with specific mutations (S70G/P167S and E166A/P167S) to capture the enzyme-substrate and acyl-enzyme complexes. nih.gov The crystal structure of the E166A/P167S mutant in its acylated form with ceftazidime revealed a significant conformational change in the enzyme's Ω-loop, which enlarges the active site. nih.gov This change prevents a steric clash that would otherwise occur, allowing the enzyme to accommodate and hydrolyze ceftazidime more effectively. nih.gov

Similarly, the crystal structure of the CMY-185 β-lactamase, a variant of CMY-2, was determined in complex with ceftazidime. asm.orgtmc.edu This structure showed an acyl-enzyme intermediate where the catalytic Ser64 residue is covalently bonded to the ceftazidime molecule, whose β-lactam ring is cleaved. asm.orgtmc.edu The formation of this complex induces a drastic structural change in the enzyme's R2 loop, highlighting the dynamic nature of the interaction. asm.orgtmc.edu

| Enzyme | Mutation(s) | State | Resolution (Å) | Key Finding |

|---|---|---|---|---|

| AmpC β-lactamase | Wild-Type | Acyl-enzyme complex | 2.0 | Ceftazidime conformation differs from substrates, blocking hydrolysis. nih.govresearchgate.net |

| CTX-M-14 β-lactamase | E166A/P167S | Acyl-enzyme complex | 1.4 | Conformational change in Ω-loop enlarges active site for ceftazidime hydrolysis. nih.gov |

| CMY-185 β-lactamase | N/A (Variant of CMY-2) | Acyl-enzyme complex | Not Specified | Covalent binding to Ser64 induces major structural change in the R2 loop. asm.orgtmc.edu |

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, can have distinct physicochemical properties, including stability and dissolution rate. Ceftazidime is known to crystallize as a pentahydrate, a form that is unstable and susceptible to hydrolytic degradation. researchgate.net

Investigations using techniques such as Powder X-ray Diffraction (PXRD), often in conjunction with thermal analysis, have been employed to study the stability of ceftazidime pentahydrate. researchgate.net PXRD is a primary method for identifying crystal structures, providing a unique "fingerprint" of diffraction peaks for each polymorph. h-and-m-analytical.com Studies involving controlled heating and vacuum exposure have shown that ceftazidime pentahydrate undergoes several transformation processes. researchgate.net Analysis of the PXRD data from controlled melting and recrystallization cycles revealed the formation of four different polymorphic forms and their eventual transition to the most stable form under specific thermal conditions. researchgate.net This highlights the dynamic relationship between temperature and the polymorphic stability of the compound. researchgate.net Raman spectroscopy serves as a complementary technique to XRD for differentiating polymorphs by detecting variations in crystal lattice vibrational modes. spectroscopyonline.com

Molecular Interactions with Biological Macromolecules

The binding of drugs to plasma proteins, such as serum albumin, is a critical factor in their distribution and availability in the body. Human serum albumin (HSA) is the most abundant protein in blood plasma and is known to reversibly bind a wide variety of substances. researchgate.netmdpi.com The interaction between ceftazidime and serum albumin has been investigated using spectroscopic and in silico methods. mdpi.comnih.gov

Studies using fluorescence spectroscopy have shown that ceftazidime quenches the intrinsic fluorescence of both bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.netmdpi.com This quenching occurs through a static mechanism, indicating the formation of a ground-state complex between the drug and the protein. researchgate.net The binding occurs in a 1:1 ratio. mdpi.com These interactions lead to a partial unfolding of the albumin protein's secondary structure, an effect that is dependent on the concentration of ceftazidime. researchgate.netmdpi.com Molecular docking simulations, a computational method to predict the binding mode of a ligand to a protein, have confirmed these interactions and helped to identify the specific binding sites. researchgate.netmdpi.com Competitive binding experiments indicated that ceftazidime does not bind to the primary drug sites (site 1 or site 2) on HSA, suggesting it occupies a different, distinct binding location. nih.gov

| Parameter | Finding | Technique(s) |

|---|---|---|

| Binding Mechanism | Static quenching, formation of a 1:1 complex. researchgate.netmdpi.com | Fluorescence Spectroscopy |

| Effect on Protein | Causes partial unfolding of the albumin secondary structure. researchgate.netmdpi.com | Circular Dichroism, Fluorescence Spectroscopy |

| Binding Site (HSA) | Does not bind at drug site 1 or 2; occupies a distinct site. nih.gov | Competitive Binding Experiments, Molecular Docking |

| Binding Site (Computational) | Interacts with hydrophobic residues in cavity C2 (L384, L404, L487, L488). nih.gov | Molecular Docking |

The stability of the ceftazidime-albumin complex is maintained by a combination of intermolecular forces. Thermodynamic analysis based on spectroscopic data has revealed that the interaction is primarily driven by hydrophobic interactions. researchgate.netmdpi.com This is supported by molecular docking studies, which show ceftazidime interacting with hydrophobic residues such as L384, L404, L487, and L488 in a cavity of human serum albumin. nih.gov In addition to the dominant hydrophobic forces, these computational analyses also indicate that other forces, including hydrogen bonding and van der Waals interactions, contribute to the binding process. researchgate.net

Structure-Activity Relationship (SAR) Studies of Ceftazidime

The antibacterial activity and properties of ceftazidime are directly linked to its unique chemical structure. Structure-activity relationship (SAR) studies have identified the key functional groups responsible for its potent activity, particularly against Gram-negative bacteria, and its stability against β-lactamase enzymes. nih.govdovepress.com

The ceftazidime molecule possesses several critical side chains attached to the core cephalosporin (B10832234) nucleus. nih.gov